2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane
Description
2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with a 4-fluoro-2-methylphenyl group. The 1,3-dioxolane moiety confers rigidity and polarity, while the aromatic substituent influences electronic properties and reactivity.
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-6-8(11)2-3-9(7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMIVLJXWHAWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The phenolic hydroxyl group reacts with ethylene glycol under acidic conditions to form the dioxolane ring. p-Toluenesulfonic acid (p-TsOH) is the preferred catalyst due to its thermal stability and high selectivity.
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Reactants : 4-Fluoro-2-methylphenol (1 eq), ethylene glycol (5–10 eq).
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Catalyst : p-TsOH (0.1–0.5 eq).
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Solvent : Toluene (anhydrous).
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Conditions : Reflux (110–120°C) for 4–6 hours under nitrogen.
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Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography.
Industrial Adaptation
Continuous flow reactors enhance scalability by improving heat dissipation and reducing side reactions. A patent describes a gas-liquid phase system using ethylene glycol as both reactant and solvent, achieving 90% conversion at 80°C with H₂SO₄.
Nucleophilic Substitution of Halogenated Precursors
Halogenated intermediates enable modular synthesis.
Bromine Displacement
2-Bromo-4-fluoro-5-methylphenyl derivatives react with ethylene glycol in the presence of KI and K₂CO₃.
Fluorination Strategies
Direct fluorination using F₂ gas is avoided due to safety concerns. Instead, fluorinated building blocks like 4-fluoro-2-methylbenzaldehyde are preferred.
Solvent and Temperature Optimization
Solvent Impact
Temperature Control
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Low temperatures (0–25°C) favor cis-diastereomers, while high temperatures (80–120°C) promote trans-isomers.
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Optimal range: 60–80°C for balanced selectivity and reaction rate.
Catalytic Systems and Additives
| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (cis:trans) | Source |
|---|---|---|---|---|---|
| p-TsOH | Toluene | 110 | 86 | 3:1 | |
| H₂SO₄ | Ethylene glycol | 80 | 90 | 2:1 | |
| KI/K₂CO₃ | DMF | 80 | 78 | 1:1 |
Key Observations :
Purification and Characterization
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Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves cis/trans isomers.
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Spectroscopy :
Challenges and Mitigation
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Byproducts : Over-alkylation forms oligomers; minimized by stoichiometric control of ethylene glycol.
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Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the dioxolane ring.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoro-2-methylbenzoic acid, while reduction can produce 4-fluoro-2-methylbenzyl alcohol .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane exhibit promising anticancer properties. The fluorine substitution enhances lipophilicity, potentially improving cellular uptake and efficacy against various cancer cell lines.
Case Study:
In a study investigating the effects of dioxolane derivatives on acute myeloid leukemia (AML), compounds with similar structures demonstrated significant inhibition of tumor growth in vitro and in vivo. For instance, derivatives were tested for their ability to upregulate CD11b expression in HL-60 cells, indicating differentiation and potential therapeutic action against leukemia .
Organic Synthesis
This compound serves as an advanced building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions typical of dioxolanes, including nucleophilic substitutions and cycloadditions.
Synthetic Routes
Several synthetic methods can be employed to produce this compound:
- Condensation Reactions : Involving 4-fluoro-2-methylbenzaldehyde and ethylene glycol under acidic conditions.
- Continuous Flow Synthesis : This method optimizes yield and consistency for large-scale production.
The biological activity of this compound is primarily attributed to its interaction with various biological targets.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar dioxolane structures exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism may involve interference with bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards specific targets, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Electronic Effects : The electron-donating methoxy group in increases polarity and may enhance solubility in polar solvents, contrasting with the electron-withdrawing nitro group in , which stabilizes negative charges and alters reactivity in nucleophilic substitutions.
- Halogen Influence : Bromo and chloro substituents () introduce steric bulk and enable cross-coupling reactions (e.g., Suzuki-Miyaura). The fluorine atom in the target compound and enhances metabolic stability in pharmaceuticals .
- Applications : Halogenated derivatives () are intermediates in drug synthesis, while nitro-substituted analogues () may serve as precursors to amines or explosives.
Physicochemical Properties
- Boiling Points: Limited direct data, but molecular weight trends suggest higher boiling points for bulkier substituents (e.g., at 244.69 g/mol vs. at 195.17 g/mol).
- Spectroscopic Data: NMR Shifts: The ¹H NMR of 2-(4-chlorophenyl)-1,3-dioxolane () shows aromatic protons downfield-shifted (δ 7.4–7.6 ppm) compared to non-halogenated analogues. Similar trends apply to fluoro- and bromo-substituted derivatives . Mass Spectrometry: Halogenated compounds (e.g., ) exhibit characteristic isotopic patterns for Cl/Br, aiding structural identification.
Reactivity and Stability
- Metabolic Stability : Fluorine in the target compound and reduces oxidative metabolism, as seen in doxophylline (a 1,3-dioxolane derivative), where 95% of the parent compound remained unmetabolized in vitro .
- Polymer Chemistry : Poly(1,3-dioxolane) derivatives (e.g., ) depolymerize under acidic conditions, highlighting the lability of the dioxolane ring. Substituents like methyl or phenyl groups may sterically hinder this process.
Biological Activity
The compound 2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, supported by various studies and data tables.
Chemical Structure and Properties
This compound is characterized by a dioxolane ring fused to a fluorinated aromatic system. The presence of the fluorine atom enhances the compound's reactivity and binding affinity to biological targets, which is crucial for its therapeutic potential.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of 1,3-dioxolane derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 625 - 1250 |
| Escherichia coli | >2000 | |
| Pseudomonas aeruginosa | 500 - 1000 | |
| Enterococcus faecalis | 625 |
The compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, while showing limited effectiveness against Escherichia coli and Enterococcus faecalis .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. The following table outlines its performance against common fungal strains:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 250 - 500 |
| Aspergillus niger | >1000 |
The compound showed moderate antifungal activity against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
Recent studies have also explored the anticancer properties of dioxolane derivatives. The following table presents the IC50 values for this compound against different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | <10 |
| MCF-7 | 15 - 30 |
| SKOV-3 | <20 |
The compound exhibited potent cytotoxic effects on HeLa cells and moderate activity against breast cancer (MCF-7) and ovarian cancer (SKOV-3) cell lines .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. For instance, it may disrupt microtubule dynamics or modulate enzymatic pathways involved in cell proliferation and survival . Further research is needed to elucidate the precise mechanisms underlying its biological effects.
Case Studies
Several case studies have highlighted the therapeutic potential of dioxolane derivatives:
- Antimicrobial Efficacy in Clinical Settings : A study involving clinical strains of Staphylococcus aureus demonstrated that derivatives similar to this compound significantly inhibited biofilm formation at concentrations as low as 8 µg/mL .
- Anticancer Applications : In vivo studies using xenograft models showed that compounds with similar structures reduced tumor burden significantly compared to controls, suggesting their potential in cancer therapy .
Q & A
Q. How can the synthesis of 2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane be optimized using Design of Experiments (DoE)?
- Methodological Answer : Synthesis optimization requires systematic screening of variables (e.g., temperature, catalyst type, solvent polarity). A full factorial design can identify interactions between variables, while response surface methodology refines optimal conditions. For example, in analogous dioxolane syntheses, fluorinated intermediates often require inert atmospheres (e.g., nitrogen) to prevent side reactions . Key metrics include yield, purity (via HPLC), and reaction time. Statistical software (e.g., Minitab) can model parameter interactions and validate reproducibility.
Q. What spectroscopic techniques are critical for characterizing structural isomers of dioxolane derivatives?
- Methodological Answer :
- NMR : NMR distinguishes fluorinated substituents (e.g., 4-fluoro vs. 2-fluoro isomers) based on chemical shifts. NMR resolves methylphenyl group orientation .
- FT-IR : C-O-C stretching (~1,100 cm) and aromatic C-F vibrations (~1,200 cm) confirm dioxolane ring integrity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHFO) and detects fragmentation patterns unique to the methylphenyl group .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (e.g., 25–200°C) to detect decomposition. Fluorinated dioxolanes often degrade above 150°C .
- Light Sensitivity : UV-Vis spectroscopy after exposure to UV light (λ = 254 nm) to monitor photodegradation. Aryl-fluorine bonds are prone to cleavage under prolonged UV .
- Humidity : Karl Fischer titration to measure moisture uptake. Dioxolanes hydrolyze in acidic/alkaline conditions, requiring anhydrous storage .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the dioxolane oxygen may act as a weak nucleophile, while the fluorine atom stabilizes transition states via inductive effects .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize charge separation in SN2 mechanisms .
- Benchmarking : Compare predicted activation energies (ΔG) with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can contradictory crystallographic and spectroscopic data for dioxolane derivatives be resolved?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve spatial arrangements of substituents. For example, in 3-(4-Fluorophenyl) derivatives, phenyl ring torsion angles influence NMR coupling constants .
- Dynamic NMR : Detect conformational exchange (e.g., ring puckering) at variable temperatures. Line-shape analysis quantifies energy barriers (< 50 kJ/mol for flexible dioxolanes) .
- Cross-Validation : Correlate DFT-optimized geometries with experimental XRD data to identify discrepancies (e.g., solvent-induced polymorphism) .
Q. What role does this compound play in designing OLED materials?
- Methodological Answer :
- Electron-Transport Layers (ETL) : Fluorine enhances electron affinity (EA) and reduces recombination losses. Cyclic voltammetry measures HOMO/LUMO levels (e.g., LUMO ≈ -2.8 eV for fluorinated dioxolanes) .
- Thermal Evaporation : Optimize sublimation purity (>99.5%) using vacuum deposition. Differential scanning calorimetry (DSC) identifies glass transition temperatures (T) critical for film uniformity .
- Device Testing : Fabricate multilayer OLEDs and measure external quantum efficiency (EQE). Fluorinated dioxolanes improve luminance by 15–20% compared to non-fluorinated analogs .
Notes
- Contradictions : Fluorine’s inductive effects may stabilize intermediates in some reactions but increase steric hindrance in others. Computational modeling resolves these by mapping steric/electronic contributions .
- Advanced Tools : AI-driven platforms (e.g., COMSOL Multiphysics) enable predictive modeling of reaction kinetics and mass transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
